Methyl 2-amino-4-(diethylamino)butanoate
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Overview
Description
Methyl 2-amino-4-(diethylamino)butanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanoic acid, featuring both amino and diethylamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)butanoate
- Ethyl 4-(dimethylamino)butanoate
- 4-(dimethylamino)butanoic acid
Uniqueness
Methyl 2-amino-4-(diethylamino)butanoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
methyl 2-amino-4-(diethylamino)butanoate |
InChI |
InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3 |
InChI Key |
UPXGUEBEFZRUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C(=O)OC)N |
Origin of Product |
United States |
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